molecular formula C16H15N3O6 B2942175 ethyl 5-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1092797-64-2

ethyl 5-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2942175
CAS No.: 1092797-64-2
M. Wt: 345.311
InChI Key: DYBGUHIUHCTGBQ-UHFFFAOYSA-N
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Description

Ethyl 5-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)-1H-pyrazole-4-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a dioxoisoindolinyl group, and an ethyl ester functional group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Attachment of the Dioxoisoindolinyl Group: This step involves the condensation of the pyrazole derivative with a suitable phthalic anhydride derivative to form the dioxoisoindolinyl moiety.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxoisoindolinyl moiety, potentially converting them to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Ethyl 5-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 5-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)-1H-pyrazole-3-carboxylate: Similar structure but with a different position of the carboxylate group.

    Methyl 5-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 5-(4,5-dimethoxy-1,3-dioxoisoindol-2-yl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6/c1-4-25-16(22)9-7-17-18-13(9)19-14(20)8-5-6-10(23-2)12(24-3)11(8)15(19)21/h5-7H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBGUHIUHCTGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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